molecular formula C22H20O6 B14617592 Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate CAS No. 57467-31-9

Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate

Cat. No.: B14617592
CAS No.: 57467-31-9
M. Wt: 380.4 g/mol
InChI Key: SEYNSKGMLXRTHB-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a cyclohexa-1,3-diene ring with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate typically involves the reaction of 4-methoxybenzaldehyde with cyclohexa-1,3-diene-1,4-dicarboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and the presence of an electrophile.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    Cyclohexa-1,3-diene: A simpler analog without the methoxyphenyl and carboxylate groups.

    Bis(4-methoxyphenyl) cyclohexa-1,4-diene-1,4-dicarboxylate: An isomer with a different arrangement of double bonds in the cyclohexadiene ring.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A related compound with different substituents on the cyclohexane ring.

Uniqueness: Bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

57467-31-9

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) cyclohexa-1,3-diene-1,4-dicarboxylate

InChI

InChI=1S/C22H20O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3,5,7-14H,4,6H2,1-2H3

InChI Key

SEYNSKGMLXRTHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(CC2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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